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molecular formula C6H4ClFN2 B8573025 2-Chloro-4-(difluoromethyl)-5-fluoropyrimidine

2-Chloro-4-(difluoromethyl)-5-fluoropyrimidine

Cat. No. B8573025
M. Wt: 158.56 g/mol
InChI Key: JAXHITJVHCTUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242984B2

Procedure details

2,4-Dichloro-5-fluoropyrimidine (111 g, 661.47 mmol, 1.00 equiv., 99.5%), potassium trifluoro(vinyl)borate (98 g, 716.72 mmol, 1.08 equiv., 98%), TEA (67 g, 98%), 1-propanol (1100 mL), PdCl2(dppf).CH2Cl2 (27 g, 33.06 mmol, 0.05 equiv) were added into five 2000-mL pressure tank reactors which purged and maintained with an inert atmosphere of nitrogen. The resulting solution was stirred overnight at 105° C. The reaction mixture of five batches was combined and then cooled to room temperature with a water bath. The solid was filtered out. The filtrate was concentrated under reduced vacuum. The residue was applied onto a silica gel column and eluted with ethyl acetate/petroleum ether (1:20) to afford 2-chloro-4-ethenyl-5-fluoropyrimidin as a highly volatile yellow oil.
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
67 g
Type
reactant
Reaction Step Three
Quantity
27 g
Type
reactant
Reaction Step Four
[Compound]
Name
five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
1100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([F:9])=[CH:4][N:3]=1.[B-](F)(F)(F)[CH:11]=[CH2:12].[K+].C(Cl)Cl>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(O)CC>[Cl:1][C:2]1[N:7]=[C:6]([CH:11]=[CH2:12])[C:5]([F:9])=[CH:4][N:3]=1 |f:1.2,4.5.6.7|

Inputs

Step One
Name
Quantity
111 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)F
Step Two
Name
Quantity
98 g
Type
reactant
Smiles
[B-](C=C)(F)(F)F.[K+]
Step Three
Name
TEA
Quantity
67 g
Type
reactant
Smiles
Step Four
Name
Quantity
27 g
Type
reactant
Smiles
C(Cl)Cl
Name
five
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Six
Name
Quantity
1100 mL
Type
solvent
Smiles
C(CC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at 105° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
ADDITION
Type
ADDITION
Details
The reaction mixture of five batches
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature with a water bath
FILTRATION
Type
FILTRATION
Details
The solid was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced vacuum
WASH
Type
WASH
Details
eluted with ethyl acetate/petroleum ether (1:20)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)C=C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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